
tert-Butyl (2-iodoethyl)(methyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-(2-iodoethyl)-N-methylcarbamate: is an organic compound with the molecular formula C7H14INO2 . It is a derivative of carbamic acid and contains an iodine atom, making it a valuable intermediate in organic synthesis. This compound is known for its use in various chemical reactions and its applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-iodoethyl)-N-methylcarbamate typically involves the reaction of tert-butyl carbamate with 2-iodoethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods: Industrial production of tert-butyl N-(2-iodoethyl)-N-methylcarbamate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures efficient production of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl N-(2-iodoethyl)-N-methylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Reduction Reactions: Reduction of the carbamate group can lead to the formation of amines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, thiols, and amines.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Formation of new carbamates, thiocarbamates, or amines.
Oxidation Reactions: Introduction of hydroxyl or carbonyl groups.
Reduction Reactions: Formation of primary or secondary amines.
Applications De Recherche Scientifique
Chemistry: tert-Butyl N-(2-iodoethyl)-N-methylcarbamate is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the preparation of chiral organoselenium and organotellurium compounds .
Biology: In biological research, this compound is used to modify biomolecules and study their interactions. It is also employed in the synthesis of biologically active molecules .
Industry: In the industrial sector, tert-butyl N-(2-iodoethyl)-N-methylcarbamate is used in the production of materials for sensing applications and as a reagent in various chemical processes .
Mécanisme D'action
The mechanism of action of tert-butyl N-(2-iodoethyl)-N-methylcarbamate involves its ability to undergo substitution, oxidation, and reduction reactions. The iodine atom and carbamate group are key functional groups that participate in these reactions, allowing the compound to modify other molecules and introduce new functional groups .
Comparaison Avec Des Composés Similaires
tert-Butyl carbamate: A simpler carbamate compound without the iodine atom.
N-(2-iodoethyl)carbamate: Similar structure but lacks the tert-butyl group.
N-methylcarbamate: A basic carbamate structure without the tert-butyl or iodine groups.
Uniqueness: tert-Butyl N-(2-iodoethyl)-N-methylcarbamate is unique due to the presence of both the tert-butyl group and the iodine atom. This combination of functional groups makes it a versatile intermediate in organic synthesis and valuable in various scientific research applications .
Propriétés
Formule moléculaire |
C8H16INO2 |
|---|---|
Poids moléculaire |
285.12 g/mol |
Nom IUPAC |
tert-butyl N-(2-iodoethyl)-N-methylcarbamate |
InChI |
InChI=1S/C8H16INO2/c1-8(2,3)12-7(11)10(4)6-5-9/h5-6H2,1-4H3 |
Clé InChI |
VZNODZSGUYBVKM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N(C)CCI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-oxo-1H,2H,3H,4H-pyrido[2,3-b]pyrazine-7-carboxylic acid hydrochloride](/img/structure/B13493366.png)
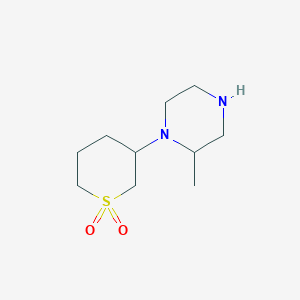

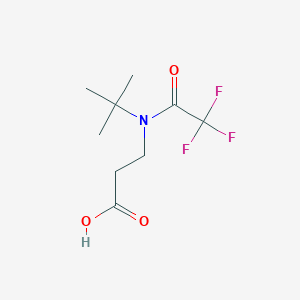

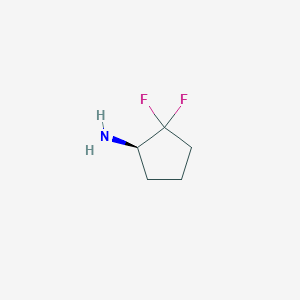
![7-bromo-3-chloro-5H-pyrrolo[3,2-c]pyridazine](/img/structure/B13493401.png)


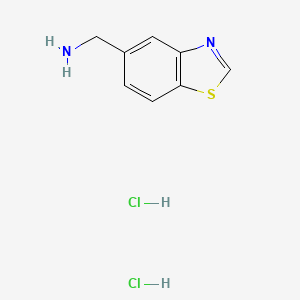
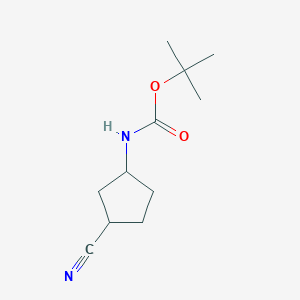
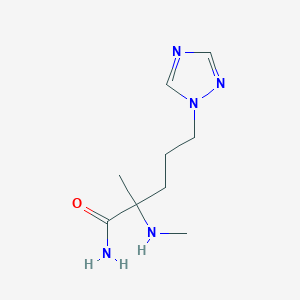
![Methyl 1-aminospiro[2.3]hexane-1-carboxylate hydrochloride](/img/structure/B13493430.png)

